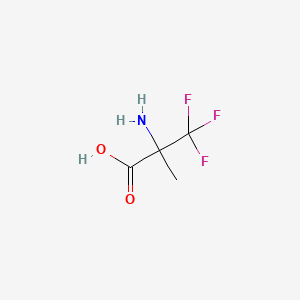

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Description

The exact mass of the compound 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Aminoisobutyric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQBFDPQDFDHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907260 |

Source

|

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-23-1, 55601-02-0, 102210-02-6 |

Source

|

| Record name | 3,3,3-Trifluoro-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Section 1: Executive Summary and Introduction

This technical guide provides a comprehensive overview of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS RN: 102210-02-6), a non-proteinogenic, chiral amino acid of significant interest to the pharmaceutical and biotechnology sectors. Structurally, it is an analog of alanine featuring a quaternary α-carbon and a trifluoromethyl group, which imparts unique chemical and biological properties. The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This document serves as a core reference for researchers, scientists, and drug development professionals, detailing the molecule's structural characteristics, physicochemical properties, proposed synthetic and analytical workflows, and its strategic value in drug design.

Section 2: Molecular Identity and Structural Characteristics

Precise identification is critical for any chemical entity in a research or development pipeline. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is distinguished by the following identifiers and structural features.

| Identifier | Value |

| IUPAC Name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid |

| CAS Number | 102210-02-6[3] |

| Molecular Formula | C₄H₆F₃NO₂ |

| Molecular Weight | 173.09 g/mol |

| Common Synonyms | (R)-2-methyl-3,3,3-trifluoroalanine; (R)-3,3,3-trifluoro-2-methylalanine; (R)-(+)-3,3,3-trifluoro-2-amino-2-methylpropianoic acid[3] |

The molecule's structure, featuring a stereocenter at the α-carbon, is depicted below. The presence of the trifluoromethyl group is key to its unique properties.

Section 3: Physicochemical Properties

Experimental data for this specific compound is not widely published. The following table summarizes available information and provides expert predictions based on its chemical structure and data from analogous compounds. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence acidity and basicity.

| Property | Value / Predicted Value | Rationale and Commentary |

| Physical State | Solid (Predicted) | Amino acids are typically crystalline solids at room temperature. |

| Melting Point | Not available | The related (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid melts at 108-112 °C.[4] A similar range can be anticipated. |

| Solubility | Soluble in water (Predicted) | The zwitterionic character of the amino and carboxyl groups should confer aqueous solubility, similar to its hydroxy analog.[4] |

| pKa (Carboxyl) | < 2 (Predicted) | The inductive effect of the adjacent CF₃ group will significantly increase the acidity of the carboxylic acid compared to alanine (pKa ≈ 2.3). |

| pKa (Ammonium) | ≈ 7-8 (Predicted) | The CF₃ group's electron-withdrawing effect will also decrease the basicity of the amino group, lowering its pKa compared to alanine (pKa ≈ 9.7). |

| logP | Not available | While fluorine increases lipophilicity, the zwitterionic nature complicates prediction. The calculated XLogP3 for the hydroxy analog is 0.5.[5] |

Section 4: Proposed Synthesis and Characterization Workflow

As a specialized amino acid, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is not produced through biological pathways. Its chemical synthesis requires a multi-step approach. A plausible and efficient method is a modified Strecker synthesis.

Experimental Protocol: Representative Strecker Synthesis

Causality: This protocol is chosen for its reliability in forming α-amino acids from ketone precursors. The use of ammonium chloride and sodium cyanide provides the requisite amine and nitrile functionalities in situ.

-

Aminonitrile Formation: To a solution of 1,1,1-trifluoroacetone (1.0 eq) in aqueous ammonia, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.

-

Hydrolysis: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid.

-

Isolation: Cool the mixture and adjust the pH to the isoelectric point (predicted to be ≈ 4-5) to precipitate the crude amino acid. Filter the solid and wash with cold water and ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the racemic 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

-

Chiral Resolution (Self-Validating Step): The racemic mixture must be resolved. This can be achieved via diastereomeric salt formation with a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine[6]) or through enzymatic resolution. The success of the resolution is validated by measuring the optical rotation of the final product.

Analytical Characterization (Predicted Spectra)

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the Cα-methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The carboxyl proton (COOH) may be visible as a very broad singlet or may exchange with the solvent.

-

¹³C NMR: Four distinct signals are predicted: one for the methyl carbon, one for the quaternary α-carbon, one for the carboxylic carbon, and one for the trifluoromethyl carbon. The CF₃ signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.[7]

-

¹⁹F NMR: A single resonance (singlet) is expected, as all three fluorine atoms are chemically equivalent.

-

Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 174.05. Key fragmentation patterns would include the characteristic loss of the carboxyl group (as H₂O + CO, -46 Da) or formic acid (-46 Da), a common fragmentation pathway for amino acids.[8][9]

Section 5: Reactivity, Stability, and Handling

Reactivity: The molecule exhibits the dual reactivity characteristic of amino acids.

-

Amino Group: Can be readily acylated to form amides (e.g., for peptide synthesis) or alkylated.

-

Carboxyl Group: Can be esterified or reduced.

-

Trifluoromethyl Group: This group is exceptionally stable and generally unreactive under standard organic synthesis conditions, making it an ideal substituent for metabolic blocking.[10]

Stability and Storage: The compound is expected to be chemically stable under normal laboratory conditions.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Avoid strong oxidizing agents. The related hydroxy analog is noted to be potentially corrosive to metals, a property that should be considered for this compound as well.[5]

Safe Handling: While specific toxicity data is unavailable, standard precautions for handling chemical reagents should be observed.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.[3]

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air.[3]

Section 6: Significance in Drug Discovery and Development

The true value of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid lies in its application as a specialized building block in drug design. Fluorine-containing amino acids are increasingly leveraged to overcome common challenges in drug development.[1][11]

-

Metabolic Stability: The quaternary α-carbon prevents enzymatic racemization or degradation at this position. The robust C-F bonds of the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes, a common failure point for drug candidates.

-

Conformational Control: When incorporated into a peptide, the steric bulk of the methyl and trifluoromethyl groups restricts the rotational freedom of the peptide backbone. This conformational constraint can lock a peptide into its bioactive conformation, increasing potency and selectivity.

-

Binding Affinity: The highly polarized C-F bonds allow the trifluoromethyl group to engage in favorable electrostatic and multipolar interactions with protein targets, potentially increasing binding affinity. It can serve as a bioisostere for other chemical groups, offering a unique electronic and steric profile.

Section 7: References

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

-

US Patent 6773910B1, Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.

-

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid. Google Patents.

-

Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

US Patent 8704001B2, Deuterated 2-amino-3-hydroxypropanoic acid derivatives. Google Patents.

-

13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

Trifluoroacetamides. Organic Chemistry Portal. [Link]

-

Amino acids. Medizinische Fakultät Münster. [Link]

-

Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. MDPI. [Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Rapid Communications in Mass Spectrometry. [Link]

-

Proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

Mass spectrometry of analytical derivatives. ResearchGate. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. iris.unito.it [iris.unito.it]

- 10. Trifluoroacetamides [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

The Trifluoromethyl Group in Amino Acid Chemistry: A Technical Guide to Unlocking Novel Biological Activity

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. Among the various fluorination strategies, the introduction of a trifluoromethyl (CF3) group into amino acids represents a particularly powerful approach to modulate the biological and physicochemical properties of peptides and proteins. This technical guide provides an in-depth exploration of the synthesis, unique characteristics, and diverse biological activities of trifluoromethylated amino acids. We will delve into the causal relationships between the trifluoromethyl group and its profound effects on metabolic stability, peptide conformation, and target engagement. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of trifluoromethylated amino acids in their therapeutic and research programs.

The Physicochemical Impact of the Trifluoromethyl Group: More Than Just a Bulky Methyl Group

The trifluoromethyl group is often considered a bioisostere of the methyl group, but its influence extends far beyond simple steric mimicry. The three fluorine atoms impart a unique combination of properties that fundamentally alter the behavior of the amino acid side chain and, by extension, the entire peptide or protein.

-

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance the ability of a peptide to cross cell membranes, a critical factor for improving the bioavailability of peptide-based drugs.[1]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] By strategically placing a CF3 group at a metabolically vulnerable position within a peptide, its in vivo half-life can be significantly extended.

-

Potent Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing moiety. This can influence the pKa of nearby functional groups and alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets.[1]

-

Conformational Control: The steric bulk and unique electronic properties of the trifluoromethyl group can impose conformational constraints on the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or α-helices, which are often crucial for biological activity. For instance, the incorporation of α-trifluoromethylated proline analogues has been shown to influence the cis-trans isomerization of the prolyl amide bond, a key factor in peptide and protein folding.[3][4]

Synthesis of Trifluoromethylated Amino Acids: Building the Key Components

The synthesis of trifluoromethylated amino acids can be challenging, but several robust methods have been developed. A common strategy involves the Strecker-type reaction, which allows for the asymmetric synthesis of α-trifluoromethyl alanines.[2]

Experimental Protocol: Asymmetric Synthesis of (R)-α-Trifluoromethyl Alanine

This protocol is adapted from a published procedure and outlines a key transformation in the synthesis.[2]

Step 1: Methanolysis of the Amino Nitrile

-

Dissolve the starting amino nitrile (R,R)-2e in methanol.

-

Bubble hydrogen chloride gas through the solution at 0°C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Concentrate the mixture under reduced pressure to yield the crude imino ether hydrochloride.

-

Hydrolyze the imino ether by dissolving it in water and stirring for 4 hours at room temperature.

-

Extract the aqueous solution with diethyl ether.

-

Basify the aqueous layer with sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate to give the crude methyl ester.

Step 2: Hydrogenolysis of the Phenylglycinol Side Chain

-

Dissolve the crude methyl ester from the previous step in methanol.

-

Add palladium hydroxide on carbon (20 wt. %) as a catalyst.

-

Hydrogenate the mixture at a pressure of 5 bar for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis of the Ester

-

Dissolve the resulting crude amino ester in a mixture of methanol and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with hydrochloric acid.

-

Purify the final product by ion-exchange chromatography to yield (R)-α-trifluoromethyl alanine.

Caption: Synthetic pathway for (R)-α-Trifluoromethyl Alanine.

Trifluoromethylated Amino Acids as Potent Enzyme Inhibitors

The strong electrophilic character of the carbonyl carbon in trifluoromethyl ketones (TFMKs) makes them highly effective inhibitors of serine and cysteine proteases.[5][6] The TFMK moiety forms a stable hemiketal or hemithioketal adduct with the active site serine or cysteine residue, respectively, leading to potent and often time-dependent inhibition.[5]

Case Study: Inhibition of SARS-CoV 3CL Protease

A series of trifluoromethyl ketones were developed as inhibitors of the SARS-CoV 3CL protease, a cysteine protease essential for viral replication. One of the most potent inhibitors demonstrated time-dependent inhibition with a Ki value of 0.3 µM after a 4-hour incubation.[7]

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) |

| Peptidomimetic TFMK | SARS-CoV 3CL Protease | 0.8 (at 4h) | 0.29 (at 4h) |

| Z-Phe-Arg-CH2F | Cruzain | 0.18 | - |

| Z-Phe-Ala-CH2F | Cruzain | 2.2 | - |

| Ac-LESD-CMK | Caspase-10 | 0.52 | - |

| z-LEHD-FMK | Caspase-10 | 3.59 | - |

| Table 1: Inhibitory activity of selected trifluoromethylated compounds against various proteases. Data sourced from[7][8][9]. |

Experimental Protocol: Cysteine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of a trifluoromethyl ketone against a cysteine protease.

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Prepare a stock solution of the purified cysteine protease in an appropriate assay buffer (e.g., 50 mM MES, pH 6.5, containing DTT and EDTA).

-

Prepare a stock solution of a fluorogenic peptide substrate (e.g., Z-FR-AMC) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test inhibitor (or DMSO for control).

-

Add the cysteine protease to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a cysteine protease inhibition assay.

Enhancing Peptide and Protein Properties through Trifluoromethylation

Incorporating trifluoromethylated amino acids into peptides is a powerful strategy to enhance their therapeutic potential.

-

Improved Stability and Bioavailability: As previously mentioned, the CF3 group can protect adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in vivo.[1] The enhanced lipophilicity can also improve membrane permeability and oral bioavailability.

-

Modulation of Protein-Protein Interactions: The introduction of trifluoromethyl groups can significantly impact protein-protein interactions. In some cases, the CF3 group can engage in favorable multipolar interactions with the protein backbone, leading to a substantial increase in binding affinity.[6][10] This has been successfully applied in the development of inhibitors for challenging targets like menin-MLL.[6]

Quantitative Impact on Peptide Helicity

Circular dichroism (CD) spectroscopy is a valuable technique to assess the secondary structure of peptides.[11][12] Studies have shown that the incorporation of certain amino acids can induce or stabilize α-helical conformations. While specific quantitative data for the direct impact of trifluoromethylated amino acids on peptide helicity is an active area of research, studies on helix-inducing modules show significant increases in helicity, for example, up to 63% in some systems.[13]

19F NMR Spectroscopy: A Window into Molecular Interactions

The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[14] Incorporating a trifluoromethylated amino acid into a peptide or protein provides a unique spectroscopic handle to study its structure, dynamics, and interactions with other molecules, even in complex biological environments.[15][16]

The 19F chemical shift of a trifluoromethyl group is exquisitely sensitive to its local environment.[3][17] Changes in solvent exposure, proximity to aromatic rings, and electrostatic interactions all lead to discernible changes in the 19F NMR spectrum.[9][17] This allows researchers to:

-

Monitor conformational changes upon ligand binding.[16]

-

Characterize different protein states.[3]

-

Study protein-protein and protein-ligand interactions.[16]

Caption: Environmental factors influencing the 19F NMR chemical shift.

Assessing Metabolic Stability: A Critical Step in Drug Development

Evaluating the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile. The in vitro microsomal stability assay is a standard method for this purpose.[18][19]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines the key steps for determining the metabolic stability of a trifluoromethylated compound.[18]

-

Preparation:

-

Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Prepare a working solution of the test compound (e.g., 1 µM) in the same buffer.

-

Prepare an NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the test compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

| Parameter | Typical Value for a Stable Compound | Typical Value for an Unstable Compound |

| In Vitro Half-life (t½) | > 30 minutes | < 10 minutes |

| Intrinsic Clearance (CLint) | Low | High |

| Table 2: Representative data from a microsomal stability assay. |

Conclusion

Trifluoromethylated amino acids are invaluable tools in modern chemical biology and drug discovery. Their unique physicochemical properties provide a rational basis for enhancing the metabolic stability, bioavailability, and target affinity of peptides and other bioactive molecules. The ability to precisely tune these properties through the strategic incorporation of the trifluoromethyl group, coupled with powerful analytical techniques like 19F NMR, opens up new avenues for the design of novel therapeutics and chemical probes. As synthetic methodologies continue to advance, the application of trifluoromethylated amino acids is poised to expand even further, driving innovation in the pharmaceutical and biotechnology industries.

References

Sources

- 1. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biophysics.org [biophysics.org]

- 15. mttlab.eu [mttlab.eu]

- 16. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

α-(Trifluoromethyl)alanine: A Versatile Tool in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Trifluoromethyl Group

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and biological properties.[4] When appended to the α-carbon of alanine, it gives rise to α-(Trifluoromethyl)alanine (α-TfmAla), a non-canonical amino acid with a unique profile that researchers are increasingly leveraging to address challenges in drug design, peptide therapeutics, and molecular imaging.

The trifluoromethyl group is significantly more electronegative and lipophilic than a methyl group.[5][6] These characteristics allow it to serve as a valuable bioisostere for other groups, enhancing metabolic stability, modulating acidity, and improving binding affinity to biological targets.[6][7][8] The introduction of a CF3 group can lead to more stable conformations in peptides and proteins, offering resistance to enzymatic degradation.[9] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of α-TfmAla, offering insights and practical methodologies for its effective utilization in research and development.

The Unique Physicochemical Properties of α-(Trifluoromethyl)alanine

The trifluoromethyl group imparts a range of beneficial properties to the alanine scaffold, making it a highly attractive building block in various scientific disciplines.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6][7][8] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug degradation in the liver.[10] This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.[6]

Modulation of Lipophilicity and Acidity

The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[6][7][8] This property is crucial for drugs targeting the central nervous system. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of nearby acidic and basic functional groups, which can influence a molecule's ionization state at physiological pH and its interaction with biological targets.[11]

Improved Binding Affinity and Conformational Control

The trifluoromethyl group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[7][8] When incorporated into peptides, the steric bulk and stereoelectronic properties of the CF3 group can induce specific secondary structures and restrict conformational flexibility.[12] This can lead to peptides with improved target selectivity and biological activity.

Synthesis of Enantiopure α-(Trifluoromethyl)alanine

The synthesis of enantiomerically pure α-TfmAla is crucial for its application in drug discovery and peptide science, as the biological activity of chiral molecules is often dependent on their stereochemistry. Both chemical and enzymatic methods have been developed to produce (R)- and (S)-α-TfmAla.

Chemical Synthesis

A concise synthesis of enantiopure α-TfmAla can be achieved via a Strecker-type reaction.[13] This method involves the diastereoselective addition of a cyanide source to a chiral trifluoromethyl imine, followed by hydrolysis of the resulting α-amino nitrile. For example, (R)-α-TfmAla can be obtained in a 66% yield from the corresponding (R,R)-α-amino nitrile through a three-step process involving methanolysis, hydrogenolysis, and ester hydrolysis.[13] Conversely, the (S)-enantiomer can be synthesized in a single step from the (S,R)-α-amino nitrile by treatment with concentrated hydrochloric acid, yielding the hydrochloride salt in 60% yield.[13]

Experimental Protocol: Synthesis of (R)-α-Trifluoromethylalanine [13]

-

Methanolysis of α-Amino Nitrile: The starting (R,R)-α-amino nitrile is refluxed in methanol saturated with HCl gas for 6 hours.

-

Hydrogenolysis: The resulting methyl ester is subjected to hydrogenolysis using Pd(OH)2 on carbon as a catalyst in methanol, followed by treatment with 1 N HCl to remove the chiral auxiliary.

-

Hydrolysis: The ester is then hydrolyzed to afford (R)-α-trifluoromethylalanine.

Enzymatic Synthesis

Biocatalytic methods offer an environmentally friendly and highly enantioselective route to α-TfmAla. Engineered enzymes, such as variants of cytochrome c552, have been shown to catalyze the asymmetric N-H carbene insertion reaction to produce chiral α-trifluoromethyl amino esters with high yields and enantiomeric excess.[14] Additionally, dehydrogenases have been utilized for the conversion of trifluoropyruvate to trifluorinated alanine.[15][16][17]

Experimental Protocol: Biocatalytic Synthesis of α-Trifluoromethyl Amino Esters [14]

-

Reaction Setup: A reaction mixture containing the engineered cytochrome c552 variant, the aryl amine substrate, and benzyl 2-diazotrifluoropropanoate as the carbene donor is prepared in a suitable buffer.

-

Reaction Conditions: The reaction is carried out at a controlled temperature and pH, with stirring.

-

Product Isolation: The desired α-trifluoromethyl amino ester is extracted from the reaction mixture and purified using standard chromatographic techniques.

Applications of α-(Trifluoromethyl)alanine in Research and Development

The unique properties of α-TfmAla have led to its application in several key areas of biomedical research.

Medicinal Chemistry and Drug Design

The incorporation of α-TfmAla into drug candidates is a powerful strategy to enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability, bioavailability, and binding affinity, making it a valuable tool for lead optimization.[5][6][7]

| Property Enhanced | Mechanism | Reference |

| Metabolic Stability | Resistance to oxidative metabolism by P450 enzymes. | [10] |

| Lipophilicity | Increased ability to cross biological membranes. | [6][7][8] |

| Binding Affinity | Favorable interactions with biological targets. | [7][8] |

Logical Relationship: Impact of α-TfmAla on Drug Properties

Caption: Incorporation of α-TfmAla enhances key drug properties.

Peptide and Protein Science

Incorporating α-TfmAla into peptides can significantly increase their resistance to proteolytic degradation.[9] This is a critical advantage for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives. Studies have shown that peptides with α-TfmAla at the P1 position of a protease cleavage site are completely stable.[9]

Experimental Workflow: Assessing Proteolytic Stability of Peptides

Caption: Workflow for evaluating the proteolytic stability of peptides.

Molecular Probes for NMR Spectroscopy and PET Imaging

The fluorine atom in α-TfmAla provides a powerful handle for biophysical studies.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[18] Incorporating α-TfmAla into peptides and proteins allows for the use of ¹⁹F NMR to study their structure, dynamics, and interactions with other molecules in environments ranging from simple solutions to complex cell lysates and even in vivo.[19][20] For example, (R)-α-TfmAla has been used as a ¹⁹F NMR probe to monitor the proteolytic activity of trypsin.[21]

Positron Emission Tomography (PET) Imaging

The radioisotope ¹⁸F is a widely used positron emitter in PET imaging.[22][23] α-(Trifluoromethyl)alanine can be labeled with ¹⁸F to create novel PET tracers for imaging various biological processes, including bacterial infections and tumor metabolism.[24][25][26] For instance, [¹⁸F]3,3,3-trifluoro-d-alanine has been developed as a tracer for imaging bacterial infections by targeting peptidoglycan synthesis.[25]

Conclusion and Future Perspectives

α-(Trifluoromethyl)alanine is a powerful and versatile building block with broad applications in drug discovery, peptide science, and molecular imaging. Its unique ability to enhance metabolic stability, modulate physicochemical properties, and serve as a sensitive molecular probe makes it an invaluable tool for researchers. As synthetic methodologies continue to improve and our understanding of the effects of fluorination deepens, the applications of α-TfmAla are expected to expand even further, paving the way for the development of novel therapeutics and diagnostic agents.

References

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. Available at: [Link].

-

Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

-

High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].

-

Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society - ACS Publications. Available at: [Link].

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PMC - PubMed Central. Available at: [Link].

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. Available at: [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link].

-

Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link].

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. Available at: [Link].

-

A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics - ACS Publications. Available at: [Link].

-

(R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. PubMed. Available at: [Link].

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link].

-

Fluorinated Amino Acids in Peptide and Protein Assembly. Request PDF - ResearchGate. Available at: [Link].

-

Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. Available at: [Link].

-

Synthesis and evaluation of F-18 labeled alanine derivatives as potential tumor imaging agents. Request PDF - ResearchGate. Available at: [Link].

-

A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. PubMed. Available at: [Link].

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link].

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available at: [Link].

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link].

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PubMed. Available at: [Link].

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Available at: [Link].

-

Fluorinated peptide biomaterials. PMC - NIH. Available at: [Link].

-

High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link].

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Available at: [Link].

-

Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. JACS Au - ACS Publications. Available at: [Link].

-

Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link].

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link].

-

Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. PMC - NIH. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers | bioRxiv [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers | bioRxiv [biorxiv.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. researchgate.net [researchgate.net]

- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 21. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

Chirality and stereochemistry of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into amino acid scaffolds represents a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and cellular uptake. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-proteinogenic amino acid, is a particularly compelling building block due to its unique structural feature: a stereogenic quaternary carbon atom directly attached to a trifluoromethyl group. This quaternary center presents significant synthetic and analytical challenges. This guide provides a comprehensive exploration of the stereochemical intricacies of this molecule, detailing field-proven strategies for its asymmetric synthesis, chiral resolution, and stereochemical characterization. We delve into the causality behind methodological choices, offering detailed protocols and analytical workflows to empower researchers in drug discovery and development.

The Strategic Importance of the Trifluoromethylated Quaternary Center

The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pKa of the adjacent amino and carboxylic acid groups, alter peptide conformations, and block metabolic degradation pathways. The additional methyl group at the α-carbon creates a quaternary stereocenter, which imparts significant steric hindrance. This conformational constraint can lock a peptide backbone into a specific, biologically active conformation, leading to enhanced potency and selectivity for its target receptor or enzyme.

The primary challenge lies in the stereocontrolled synthesis of this tetrasubstituted carbon center. Traditional methods often yield racemic mixtures, necessitating arduous chiral resolution, while modern asymmetric synthesis aims to directly generate the desired enantiomer with high fidelity.

Asymmetric Synthesis: Constructing the Chiral Core

The creation of the single stereocenter in 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid requires a robust and highly selective synthetic strategy. Methodologies can be broadly categorized into chiral resolution of a racemic precursor and direct asymmetric synthesis.

Chiral Resolution: Separating Enantiomers

While less elegant than asymmetric synthesis, chiral resolution is a pragmatic and often necessary approach. The resolution can be performed on the final amino acid or, more commonly, on a key intermediate.

-

Classical Resolution via Diastereomeric Salt Formation: A common strategy involves the resolution of the precursor, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. This racemic acid can be reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric salts.[1][2] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification liberates the enantiomerically enriched hydroxy acid, which can then be converted to the target amino acid. The primary drawback of this method is the often high cost and large quantities of the resolving agent required.[1][2]

-

Enzymatic Resolution: Biocatalysis offers a highly selective alternative. Lipases and esterases can be employed for the kinetic resolution of racemic esters of the corresponding hydroxy acid precursor.[3] One enantiomer is selectively hydrolyzed by the enzyme, leaving the other enantiomer in its ester form. The resulting acid and ester are easily separable, providing access to both enantiomers.

Direct Asymmetric Synthesis: The State-of-the-Art

Modern synthetic chemistry provides powerful tools for the direct, enantioselective synthesis of α-trifluoromethylated amino acids.

-

Asymmetric Hydrogenation of Dehydroamino Acid Precursors: This is one of the most efficient methods for accessing enantiopure amino acids.[4][5] The key step involves the asymmetric hydrogenation of a tetrasubstituted α,β-dehydroamino acid precursor. The success of this reaction is critically dependent on the choice of the chiral catalyst. Ferrocenyl-based phosphine ligands, particularly those from the Walphos family, have shown excellent performance in delivering high enantioselectivity for these challenging tetrasubstituted substrates.[4] The causality lies in the formation of a rigid, chiral catalyst-substrate complex that directs the hydrogen delivery to one face of the double bond.

Caption: Workflow for Asymmetric Hydrogenation.

-

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, a molecule temporarily incorporated into the substrate to direct a stereoselective reaction, is a robust and reliable strategy.[6][7] For instance, methods based on Schollkopf's bislactim ethers or Ellman's tert-butanesulfinamide are highly effective for synthesizing α-alkylated amino acids.[7][8] In a typical sequence, the chiral auxiliary is attached to a glycine or alanine equivalent. The resulting chiral enolate is then alkylated with a trifluoromethylating agent. The steric hindrance of the auxiliary directs the electrophile to attack from the less hindered face, establishing the stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid.

Stereochemical Analysis: Verification and Quantification

Confirming the absolute configuration and quantifying the enantiomeric purity (e.g., enantiomeric excess, ee) are critical steps. A multi-pronged analytical approach is essential for unambiguous characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

-

Selection of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are highly effective for a wide range of chiral compounds, including trifluoromethyl-substituted molecules.[9][10] Macrocyclic glycopeptide CSPs, like teicoplanin-based phases, are also excellent choices, particularly for the direct analysis of underivatized amino acids due to their ability to engage in multiple interaction modes (ionic, hydrogen bonding, etc.).

-

Mobile Phase Optimization: The choice of mobile phase is crucial for achieving resolution. For polysaccharide CSPs, normal-phase systems (e.g., n-hexane/isopropanol) are common.[10] Reversed-phase conditions, often with an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid (TFA), are also widely used and are compatible with mass spectrometry.[9]

-

Derivatization: While direct analysis is possible, derivatization of the amino group, for example with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can enhance resolution and improve UV detection sensitivity.[9]

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative) | Astec CHIROBIOTIC® T (Teicoplanin) |

| Mobile Phase | n-Hexane/Isopropanol/TFA (85:15:0.1) | Acetonitrile/Water/TFA (70:30:0.1) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 210 nm |

| Analyte Form | N-FMOC protected | Underivatized |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[11] The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for stereochemistry.[12][13]

-

Analysis with Chiral Derivatizing Agents (CDAs): To determine enantiomeric excess by NMR, the enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric amides place the trifluoromethyl group in slightly different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals provides a precise measurement of the enantiomeric excess.

-

Analysis with Chiral Solvating Agents (CSAs): A non-covalent alternative involves dissolving the analyte in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes that form can induce a chemical shift difference between the enantiomers in the ¹⁹F NMR spectrum.

Caption: Integrated workflow for chiral analysis.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for methodology development.

Protocol 1: Chiral HPLC Analysis of N-FMOC-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

-

Sample Preparation: Dissolve 1 mg of the N-FMOC protected amino acid in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV Diode Array Detector (DAD) at 220 nm.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both enantiomers and calculate the separation factor (α) and resolution (Rs).

-

Inject the synthesized sample and integrate the peak areas to determine the enantiomeric excess.

-

-

Causality: The amylose-based CSP provides a chiral environment with grooves and cavities. The enantiomers fit differently into these chiral spaces, leading to differential retention times. The acidic TFA additive helps to sharpen peaks by suppressing unwanted ionic interactions with residual silanols on the silica support.

Protocol 2: Determination of Enantiomeric Excess via ¹⁹F NMR

-

Sample Preparation (Derivatization with (R)-MTPA-Cl):

-

To a dry NMR tube, add ~5 mg of the amino acid sample.

-

Add 0.5 mL of anhydrous pyridine-d₅.

-

Add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

-

Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS, typically 1-2 hours).

-

-

NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Typical parameters: 376 MHz for ¹⁹F, 30° pulse angle, 2-second relaxation delay, 128 scans.

-

-

Data Analysis:

-

Process the spectrum with appropriate Fourier transformation and phase correction.

-

Identify the two distinct signals corresponding to the (R,R) and (S,R) diastereomers.

-

Carefully integrate the two signals. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

-

Trustworthiness: This protocol is self-validating. The formation of two distinct, baseline-resolved signals for the racemic standard confirms the suitability of the derivatizing agent. The precision of the integration provides a high degree of confidence in the quantitative result.

Conclusion

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a building block of significant potential for the development of next-generation therapeutics. Its synthesis and analysis, while challenging due to the sterically hindered quaternary stereocenter, are readily achievable with modern techniques. Asymmetric hydrogenation and chiral auxiliary-based methods provide reliable pathways to the enantiopure material. A combination of chiral HPLC and ¹⁹F NMR spectroscopy offers a robust and definitive analytical workflow for verifying its stereochemical integrity. The methodologies and insights presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to confidently synthesize, analyze, and deploy this valuable molecule in their drug discovery programs.

References

- US6773910B1, Method of preparing (S)- or (R)

- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity, Frontiers.

- 2-Amino-3-hydroxy-2-methylpropanoic acid, MedchemExpress.com.

- Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids, ACS Public

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers, Sigma-Aldrich.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- DE19725802A1, Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, Google P

- Fluorine NMR, University of California, San Diego.

- Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lact

- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St

- Fluorine NMR, ResearchG

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols, Benchchem.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids, ResearchG

- 3,3,3-Trifluoro-2-methylpropanoic acid | 381-97-5, Biosynth.

- The precious Fluorine on the Ring: Fluorine NMR for biological systems, PMC - NIH.

- Enantioselective Synthesis of β-Trifluoromethyl r-Amino Acids, American Chemical Society.

- Asymmetric Synthesis of Amines, Ellman Labor

Sources

- 1. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 2. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renyi.hu [renyi.hu]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. phenomenex.com [phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biophysics.org [biophysics.org]

- 12. researchgate.net [researchgate.net]

- 13. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal and Proteolytic Stability of Peptides Containing 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hampered by their limited in vivo stability, primarily due to susceptibility to proteolytic degradation and thermal denaturation. A promising strategy to overcome these limitations is the incorporation of non-canonical amino acids that enforce conformational rigidity and sterically hinder enzymatic cleavage. This guide provides a comprehensive overview of the synthesis, incorporation, and stability analysis of peptides containing 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (α-trifluoromethyl-α-methylalanine). By combining the structural constraints of an α,α-disubstituted amino acid with the unique electronic properties of a trifluoromethyl group, this modification offers a powerful approach to enhancing peptide stability. We will delve into the mechanistic rationale, provide detailed experimental protocols for synthesis and analysis, and discuss the expected outcomes based on robust evidence from closely related analogues.

Introduction: The Stability Challenge in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their translation to the clinic is often challenged by poor pharmacokinetic profiles.[1] A primary contributor to this is their rapid degradation by proteases in biological systems.[2][3] Furthermore, the conformational flexibility of linear peptides can lead to reduced receptor binding affinity and increased susceptibility to both enzymatic attack and thermal unfolding.

To address these stability issues, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids.[4] Among the most effective modifications are α,α-disubstituted amino acids, which restrict the peptide backbone's rotational freedom.[5] The presence of two substituents on the α-carbon sterically favors specific dihedral angles, often inducing the formation of stable secondary structures like 310- or α-helices.[6][7]

This guide focuses on a particularly potent α,α-disubstituted amino acid: 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This molecule uniquely combines two stability-enhancing features:

-

α-Methylation: Restricts conformational freedom, pre-organizing the peptide into a stable conformation.[8]

-

α-Trifluoromethyl Group: The strong electron-withdrawing nature and steric bulk of the CF3 group provide a powerful shield against enzymatic degradation and can further stabilize helical structures.[4][9][10]

This document will serve as a technical resource for researchers looking to leverage this advanced building block to create more robust and effective peptide-based drugs.

Synthesis of the Key Building Block: Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Proposed Synthetic Pathway

The synthesis can be approached by first preparing the free amino acid and then applying a standard Fmoc protection protocol. A plausible route involves the Strecker synthesis or a related methodology starting from 3,3,3-trifluoro-2-butanone, followed by Fmoc protection.

Alternatively, and more commonly for α,α-disubstituted amino acids, a multi-step synthesis from a simpler chiral precursor can be envisioned. The key is to generate the quaternary carbon center with the desired trifluoromethyl and methyl substituents.

Protocol for Fmoc Protection of the Amino Acid

Once the free 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is synthesized or procured, the following protocol, adapted from standard procedures, can be used for Fmoc protection.[14]

Materials:

-

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na2CO3)

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO4)

Procedure:

-

Dissolve 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Separately, dissolve Fmoc-Cl or Fmoc-OSu (1 equivalent) in dioxane.

-

Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.

-

Pour the reaction mixture into a separatory funnel with a large volume of water and wash with ether or hexane to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Peptide Synthesis and Characterization

The incorporation of the Fmoc-protected amino acid into a peptide sequence is achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16][17]

Experimental Protocol for Peptide Synthesis

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected standard amino acids

-

Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

-

Coupling reagents: HBTU, HATU, DIC

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O[18]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

For standard amino acids, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Allow to react for 1-2 hours.

-

For the sterically hindered Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a more potent coupling reagent like HATU may be required, and a longer coupling time or double coupling may be necessary.

-

-

Wash: After coupling, wash the resin extensively with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

-

Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[19]

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Assessing Peptide Stability: The Core of the Analysis

The central hypothesis is that the incorporation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid will significantly enhance both the thermal and proteolytic stability of a peptide. This section details the experimental protocols to quantify this enhancement.

Thermal Stability Analysis via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides.[10] By measuring the change in the CD signal as a function of temperature, one can determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. (R)-α-trifluoromethylalanine containing short peptide in the inhibition of amyloid peptide fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. ejbiotechnology.info [ejbiotechnology.info]

- 18. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jacsdirectory.com [jacsdirectory.com]

A Technical Guide to Quantum Chemical Calculations on 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Computational Scientist's Perspective

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, imbuing parent structures with enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-natural fluorinated amino acid, represents a valuable building block in this endeavor. Understanding its intrinsic electronic structure, conformational landscape, and spectroscopic properties is paramount for rationally designing novel therapeutics. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this molecule. We move beyond a simple recitation of methods to elucidate the causal reasoning behind the selection of theoretical levels, basis sets, and environmental models, ensuring a self-validating and robust computational protocol tailored for researchers and drug development professionals.

The Rationale: Why Computational Chemistry is Indispensable

Before embarking on any synthesis or assay, in silico analysis provides a predictive lens into the behavior of a molecule. For 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, quantum chemical calculations allow us to:

-

Elucidate the Conformational Landscape: Identify the most stable three-dimensional structures (conformers) and their relative energies, which is crucial for understanding receptor binding.[3]

-

Predict Spectroscopic Signatures: Accurately compute NMR chemical shifts and vibrational frequencies to aid in experimental characterization and structural verification.[4][5][6]

-

Determine Electronic Properties: Quantify molecular orbitals (HOMO/LUMO), electrostatic potential, and partial atomic charges to predict reactivity and intermolecular interactions.

-

Assess Environmental Effects: Model how the molecule's properties change from the gas phase to a solvent environment, which is critical given its zwitterionic nature in polar media like water.[7][8]

This guide will walk through the process of achieving these goals with scientific rigor.

The Core Computational Workflow: A Validated Protocol

The following workflow is designed to provide a comprehensive and accurate characterization of the target molecule. The choice of methods at each stage represents a balance between computational cost and accuracy, a critical consideration in any research environment.

Caption: A comprehensive workflow for quantum chemical calculations.

Step 1: Initial Structure Generation & Conformational Analysis

The flexibility of the amino acid backbone and the rotation around the Cα-Cβ bond necessitate a thorough conformational search. A brute-force approach at a high level of theory is computationally prohibitive.

Protocol:

-

Build the Molecule: Construct the 3D structure of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in its neutral form using any molecular modeling software.

-

Initial Search: Perform a conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6). The goal is to broadly sample the potential energy surface.

-

Identify Key Dihedrals: The primary degrees of freedom are the dihedral angles defining the backbone (φ, ψ) and the side chain (χ). The conformational search should systematically rotate these bonds.[9]

-

Filter and Cluster: From the hundreds or thousands of conformers generated, filter them based on energy (e.g., within a 10 kcal/mol window of the global minimum) and structural similarity to obtain a unique set of low-energy candidates for further analysis.

Causality: This hierarchical approach is essential for efficiency. By using a fast, albeit less accurate, method first, we can discard high-energy regions of the conformational space, focusing our expensive high-level calculations only on the most relevant structures.

Step 2: High-Level Geometry Optimization

Each unique conformer identified must be re-optimized using a more robust quantum mechanical method.

Protocol:

-

Select the Level of Theory:

-

Method: Density Functional Theory (DFT) is the workhorse for molecules of this size. The B3LYP functional is a robust general-purpose choice, while functionals like M06-2X can offer improved performance for systems with non-covalent interactions.[10][11][12] For higher accuracy, especially for reaction energies, Møller-Plesset perturbation theory (MP2) can be used, though at a significantly higher computational cost.[13][14]

-

Basis Set: The choice of basis set is critical, especially due to the presence of electronegative fluorine and oxygen atoms. A Pople-style basis set like 6-311+G(d,p) is a strong starting point. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is essential for accurate bonding descriptions.[11] For even higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended.[15]

-

-

Perform Optimization: Run a geometry optimization calculation for each conformer in the gas phase. The calculation iteratively adjusts the atomic positions to find a stationary point on the potential energy surface where the forces on all atoms are zero.

Caption: The iterative process of geometry optimization.

Step 3: Vibrational Frequency Analysis

This step is a non-negotiable, self-validating part of the protocol.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Verification: Check the output for imaginary frequencies.

-

Zero Imaginary Frequencies: The structure is a true energy minimum.

-

One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point, not a stable conformer. The geometry must be perturbed along the imaginary mode and re-optimized.

-

-

Thermochemistry: The output of this calculation also provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[10] These values are essential for accurately comparing the relative stability of different conformers.

Trustworthiness: A frequency calculation is the only way to mathematically prove that an optimized structure is a stable minimum. Skipping this step can lead to the use of erroneous structures and invalidate all subsequent results.

Step 4: Modeling Solvent Effects

Amino acids in biological systems or polar solvents exist predominantly as zwitterions. Ignoring the solvent is a critical omission that leads to physically meaningless results.

Protocol:

-

Choose a Solvent Model: